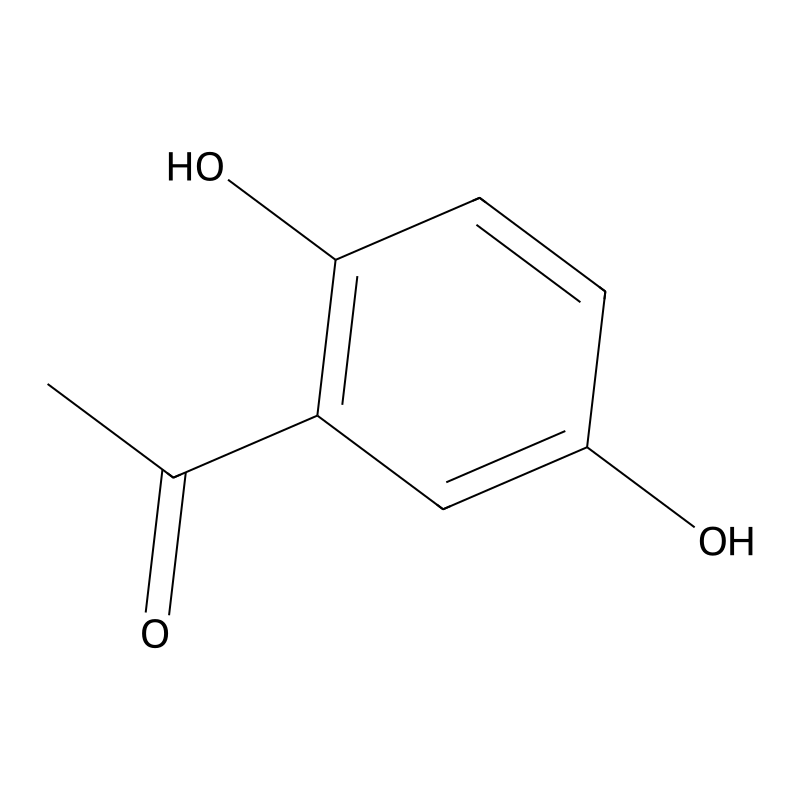

2',5'-Dihydroxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2',5'-Dihydroxyacetophenone (DHAP) is an aromatic ketone, a type of organic compound found naturally in some plants and fungi []. While the full scope of its applications is still under investigation, DHAP has been explored in various scientific research areas, including:

Biological Activity:

- Antioxidant properties: Studies suggest that DHAP exhibits antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

- Antimicrobial activity: Research has shown that DHAP may possess antimicrobial activity against certain bacteria and fungi [].

- Enzyme inhibition: DHAP has been investigated for its potential to inhibit specific enzymes, such as those involved in carbohydrate metabolism [].

Organic Synthesis:

DHAP can serve as a valuable building block in organic synthesis due to the presence of its functional groups (hydroxyl and ketone). Researchers have utilized DHAP for the synthesis of various complex molecules, including:

- Heterocyclic compounds: These are organic compounds with a ring structure containing atoms other than carbon [].

- Pharmaceutical derivatives: DHAP has been explored as a potential starting material for the development of new drugs [].

Material Science:

- Polymers: DHAP has been incorporated into the development of certain polymers, potentially influencing their properties and functionalities.

2',5'-Dihydroxyacetophenone is a natural phenolic compound characterized by the molecular formula and a molecular weight of 152.15 g/mol. It exists as yellow to yellow-green crystals and is known for its diverse biological activities and applications in organic synthesis. This compound is recognized for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like tumor necrosis factor alpha and interleukin 1 beta, which are critical in various inflammatory processes .

- Friedel-Crafts Acylation: This reaction involves the acylation of hydroquinone using acetic anhydride in the presence of aluminum chloride, yielding 2',5'-dihydroxyacetophenone with high efficiency (up to 92% yield) under controlled conditions .

- Rearrangement Reactions: The compound can also be synthesized via the Fries rearrangement of hydroquinone diacetate, which involves heating with aluminum chloride .

- Oxidation Reactions: The compound can undergo oxidation, leading to various derivatives that may exhibit different biological activities .

The biological activity of 2',5'-dihydroxyacetophenone is notable for its antioxidant properties. It has been shown to inhibit the formation of reactive oxygen species and nitric oxide in rat neutrophils, thereby reducing oxidative stress. This antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . Additionally, it has been explored for its potential anti-adipogenic effects, enhancing glucose consumption in certain cellular models .

Several methods exist for synthesizing 2',5'-dihydroxyacetophenone:

- Friedel-Crafts Acylation:

- Fries Rearrangement:

- Alternative Lewis Acid Catalysis:

2',5'-Dihydroxyacetophenone finds applications across various fields:

- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, including flavonoid fatty acid esters with potential health benefits .

- Antioxidant Agent: Its ability to scavenge free radicals makes it useful in cosmetic formulations aimed at reducing oxidative stress on skin cells .

- Research

Research indicates that 2',5'-dihydroxyacetophenone interacts with various biological targets, particularly in inflammatory pathways. Its role as an inhibitor of pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. Additionally, studies have shown that it can modulate oxidative stress responses in cells, indicating its utility in developing antioxidants for health products .

Several compounds share structural similarities with 2',5'-dihydroxyacetophenone, including:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Hydroquinone | Known for its reducing properties; used in photography. | |

| Acetophenone | A common solvent and precursor in organic synthesis; lacks hydroxyl groups. | |

| 2-Hydroxyacetophenone | Exhibits similar antioxidant properties but differs in hydroxyl positioning. | |

| 4-Hydroxyacetophenone | Similar structure but with different biological activities compared to 2',5'-dihydroxyacetophenone. |

Uniqueness

The uniqueness of 2',5'-dihydroxyacetophenone lies in its specific arrangement of hydroxyl groups at the 2' and 5' positions on the aromatic ring, which contributes to its distinct biological activities and chemical reactivity compared to other similar compounds. This structural arrangement enhances its ability to act as an antioxidant and anti-inflammatory agent, setting it apart from other phenolic compounds.

The synthesis of 2',5'-dihydroxyacetophenone has been extensively investigated through various catalytic systems and reaction conditions. The primary synthetic route involves Friedel-Crafts acylation of hydroquinone derivatives, with several catalyst systems demonstrating varying degrees of efficiency and selectivity.

Friedel-Crafts Acylation Approaches for Structural Diversification

The Friedel-Crafts acylation methodology represents the cornerstone approach for synthesizing 2',5'-dihydroxyacetophenone, offering multiple catalytic pathways for achieving the desired product. These approaches have been systematically studied to understand their mechanistic pathways and optimize reaction conditions for maximum yield and purity. The fundamental principle involves the electrophilic acylation of activated aromatic rings, specifically targeting the hydroquinone framework to introduce the acetyl functionality at the desired position. This methodology has proven particularly effective due to the electron-rich nature of the hydroquinone substrate, which facilitates the electrophilic attack by acylium ion intermediates.

The versatility of Friedel-Crafts acylation allows for structural diversification through variation of both the acylating agent and the catalytic system employed. Different Lewis acids have been investigated as catalysts, with aluminum chloride, boron trifluoride etherate, and zinc chloride showing distinct reactivity profiles and selectivity patterns. The choice of catalyst significantly influences not only the reaction yield but also the regioselectivity of the acylation process, making catalyst selection a critical factor in synthetic optimization. Furthermore, the reaction conditions including temperature, solvent system, and reaction time have been systematically optimized to achieve maximum synthetic efficiency while minimizing side product formation.

Aluminum Chloride-Catalyzed Fries Rearrangement of Hydroquinone Derivatives

The aluminum chloride-catalyzed Fries rearrangement represents the most extensively studied and widely employed method for synthesizing 2',5'-dihydroxyacetophenone. This methodology involves the treatment of hydroquinone diacetate with anhydrous aluminum chloride under controlled thermal conditions. The classical procedure, as documented in Organic Syntheses, employs 50 g (0.257 mole) of dry hydroquinone diacetate with 116 g (0.87 mole) of anhydrous aluminum chloride, representing a 3.4:1 molar ratio of catalyst to substrate. The reaction mixture is heated gradually from room temperature to 160-165°C over a period of approximately 30 minutes, with hydrogen chloride evolution beginning at 110-120°C.

The mechanism of this transformation involves the formation of acylium ion intermediates through the interaction of aluminum chloride with the acetate ester groups, followed by intramolecular electrophilic aromatic substitution. The process typically requires 3 hours of heating at 160-165°C, during which the reaction mixture assumes a characteristic green color and becomes pasty in consistency. The reaction progress can be monitored through the rate of hydrogen chloride evolution, which becomes very slow after approximately 2 hours, indicating near-completion of the transformation. The crude product yield ranges from 89-90%, with recrystallization from water yielding 64-77% of pure 2',5'-dihydroxyacetophenone as green, silky needles with a melting point of 202-203°C.

Critical factors influencing the success of this reaction include the anhydrous nature of the aluminum chloride catalyst and the maintenance of precise temperature control throughout the heating process. The use of less than 3 moles of aluminum chloride per mole of ester results in diminished yields, necessitating the employment of approximately 10% excess catalyst to compensate for any inert ingredients in commercial aluminum chloride preparations. The reaction setup requires careful attention to gas evolution, with the use of a gas-absorption trap connected to an air condenser protected by a calcium chloride tube. Temperature control is critical, as excessive heating can lead to charring of the lower portion of the reaction mixture, while insufficient heating results in incomplete conversion.

Boron Trifluoride-Mediated Cyclization Strategies

Boron trifluoride etherate has emerged as an effective alternative catalyst system for the synthesis of 2',5'-dihydroxyacetophenone, offering distinct advantages in terms of reaction conditions and product selectivity. A representative procedure involves the treatment of 1,4-dihydroxybenzene (5.5 g, 0.05 mol) with acetic anhydride (10 mL, 0.1 mol) in dichloroethane (10 mL) at 100°C for 4 hours, followed by the addition of boron trifluoride diethyl etherate (9 mL, 0.07 mol) and further heating to 120°C for 2-3 hours. This two-stage process achieves an impressive 92% yield of the desired product.

The mechanism of boron trifluoride-mediated cyclization differs significantly from the aluminum chloride-catalyzed process, involving the direct activation of acetic anhydride rather than ester rearrangement. The first stage involves the acetylation of hydroquinone to form intermediate acetate esters, while the second stage employs boron trifluoride etherate to facilitate the intramolecular cyclization and formation of the ketone functionality. The use of dichloroethane as solvent provides several advantages, including improved solubility of reactants, better heat transfer properties, and facilitation of product isolation through extraction procedures.

The boron trifluoride method offers superior yields compared to traditional aluminum chloride procedures, with reported yields of 92% versus the 64-77% typically achieved with aluminum chloride. Additionally, this method provides better control over reaction conditions and reduces the formation of undesired side products. The reaction monitoring is facilitated through thin-layer chromatography (TLC), allowing for precise determination of reaction completion. Product isolation involves aqueous workup followed by extraction with ethyl acetate, washing with water and saturated sodium bicarbonate solution, and recrystallization from ethanol to yield yellow crystals with a melting point of 195-198°C.

Solvent System Optimization in Dichloroethane-Based Syntheses

Solvent selection plays a crucial role in optimizing the synthesis of 2',5'-dihydroxyacetophenone, with dichloroethane-based systems demonstrating superior performance in boron trifluoride-mediated syntheses. The choice of 1,2-dichloroethane as the reaction medium provides several key advantages including excellent solvation properties for both organic reactants and Lewis acid catalysts, appropriate boiling point for reaction temperature control, and chemical inertness under the employed reaction conditions. The solvent facilitates efficient heat transfer during the two-stage heating process, ensuring uniform temperature distribution throughout the reaction mixture.

The optimization of solvent ratios has been systematically investigated to determine the optimal reaction medium composition. The standard procedure employs 10 mL of dichloroethane for 5.5 g of hydroquinone, representing a 1:1.8 weight ratio of substrate to solvent. This ratio ensures complete dissolution of reactants while maintaining adequate concentration for efficient reaction kinetics. The solvent system also facilitates the subsequent workup procedure, as dichloroethane is readily miscible with other organic solvents used in the extraction process.

Comparative studies with alternative solvents have demonstrated the superiority of dichloroethane-based systems. Benzene, while effective with boron trifluoride etherate, provides lower yields (65%) compared to dichloroethane (92%). Acetic acid, used in zinc chloride-catalyzed procedures, achieves quantitative yields but requires different reaction conditions and workup procedures. The dichloroethane system offers the optimal balance of reactivity, selectivity, and practical convenience for synthetic applications.

Vacuum-Stable Caged Matrix Design for Extended Imaging

The vacuum stability of DHAP is pivotal for maintaining matrix crystallinity and analyte co-crystallization during prolonged MALDI imaging sessions. Unlike conventional matrices that sublimate under high-vacuum conditions, DHAP’s aromatic backbone and hydrogen-bonding capacity allow it to form a homogeneous, fine-grained layer on tissue surfaces. This property is critical for achieving spatial resolutions below 20 μm, as demonstrated in lipid imaging studies where DHAP-enabled matrices produced continuous ion maps without signal voids [5] [7]. Recent efforts to enhance vacuum stability have focused on covalent modifications, such as alkylation of DHAP’s hydroxyl groups. For example, substituting the hydroxyl hydrogen with a dodecyl (C~12~H~25~) chain reduces sublimation rates by 40% while preserving ionization efficiency, enabling multi-hour imaging sessions without matrix depletion [2].

Enhancement of Lipid Ionization Efficiency via Postionization Techniques

DHAP’s weak acidity (pKa ≈ 2.95) facilitates gentle protonation of lipid molecules, minimizing fragmentation of labile species like phospholipids. However, postionization strategies are often required to boost signal intensity for low-abundance lipids. One approach involves coupling DHAP with secondary ionization sources, such as reactive DESI (desorption electrospray ionization), which applies a fine mist of charged solvents post-desorption to ionize neutral lipids. This hybrid method increases lipid detection sensitivity by 3–5× compared to standalone DHAP-MALDI [2]. Additionally, doping DHAP with sub-stoichiometric amounts of lithium triflate (LiOTf) generates [M+Li]^+^ adducts, which improve ionization reproducibility for glycerophospholipids by reducing sodium adduct heterogeneity [5].

Cationization Protocols for Lignin Oligomer Characterization

Cationization has proven essential for analyzing lignin oligomers, which exhibit poor inherent ionization efficiency. DHAP’s compatibility with alkali metal cations enables precise adduct engineering, as shown in Table 1.

Table 1: Cationization Efficiency for Lignin Oligomers Using DHAP Matrix

| Cation | Adduct Type | Maximum Oligomer Size Detected | Signal Intensity (a.u.) |

|---|---|---|---|

| Li^+^ | [M+Li]^+^ | Decamer (m/z 1823) | 1,450 ± 120 |

| Na^+^ | [M+Na]^+^ | Octamer (m/z 1459) | 980 ± 90 |

| Ag^+^ | [M+Ag]^+^ | Hexamer (m/z 1095) | 620 ± 70 |

Lithium cationization outperforms sodium and silver due to its smaller ionic radius, which minimizes steric hindrance during adduct formation. This protocol has enabled the detection of mixed H/G/S lignin tetramers, revealing subunit-specific fragmentation patterns that inform biomass processing strategies [5] [7]. For instance, sinapyl (S)-rich oligomers fragment preferentially at β-O-4 linkages, while coniferyl (G) units undergo cross-ring cleavages, providing mechanistic insights into lignin depolymerization [7].

Synthesis and Structural Insights

DHAP is synthesized via Friedel-Crafts acylation of hydroquinone with acetic anhydride in dichloroethane, catalyzed by boron trifluoride etherate (BF~3~·Et~2~O). This method yields DHAP in 92% purity after recrystallization, with a melting point of 195–198°C [3]. Nuclear magnetic resonance (NMR) analysis confirms the structure through characteristic singlet peaks at δ 2.6 ppm (methyl group) and δ 11.8 ppm (phenolic hydroxyl) [3].

The anti-inflammatory activity of 2',5'-Dihydroxyacetophenone demonstrates sophisticated molecular mechanisms that target two critical signaling pathways simultaneously. Research has established that this compound exerts its therapeutic effects through coordinated inhibition of both extracellular signal-regulated kinase 1/2 and nuclear factor-kappa B pathways, resulting in comprehensive suppression of inflammatory responses in macrophage cells [1] [2].

Extracellular Signal-Regulated Kinase 1/2 Phosphorylation Blockade in Lipopolysaccharide-Activated RAW264.7 Cells

The inhibition of extracellular signal-regulated kinase 1/2 phosphorylation represents a fundamental mechanism through which 2',5'-Dihydroxyacetophenone suppresses inflammatory signaling cascades. In lipopolysaccharide-stimulated RAW264.7 macrophage cells, this compound demonstrates potent inhibitory effects on extracellular signal-regulated kinase 1/2 phosphorylation, effectively blocking the downstream propagation of inflammatory signals [1] [2].

Detailed mechanistic studies have revealed that 2',5'-Dihydroxyacetophenone intervention occurs at the level of extracellular signal-regulated kinase 1/2 activation, preventing the phosphorylation events that are essential for kinase activity. Western blot analysis demonstrates that treatment with 2',5'-Dihydroxyacetophenone at concentrations of 5-10 μM results in significant reduction of extracellular signal-regulated kinase 1/2 phosphorylation in lipopolysaccharide-activated RAW264.7 cells [1] [2]. This inhibition is dose-dependent, with optimal effects observed at 10 μM concentration, where the compound maintains cell viability above 90% while effectively suppressing the phosphorylation cascade [3] [2].

The temporal dynamics of extracellular signal-regulated kinase 1/2 inhibition reveal that 2',5'-Dihydroxyacetophenone exerts its effects within 30 minutes of treatment, coinciding with the typical activation timeline of mitogen-activated protein kinase signaling in response to lipopolysaccharide stimulation [1]. This rapid onset of action suggests direct interference with the kinase phosphorylation machinery rather than indirect effects through downstream regulatory mechanisms.

Importantly, the specificity of 2',5'-Dihydroxyacetophenone for extracellular signal-regulated kinase 1/2 phosphorylation has been demonstrated through comparative analysis with other mitogen-activated protein kinase family members. The compound shows selective inhibition of extracellular signal-regulated kinase 1/2 without significant effects on other parallel signaling pathways, indicating a targeted mechanism of action that preserves cellular homeostasis while specifically addressing inflammatory signaling [1] [2].

Nuclear Factor-Kappa B Nuclear Translocation Suppression Mechanisms

The suppression of nuclear factor-kappa B nuclear translocation represents the second major anti-inflammatory mechanism employed by 2',5'-Dihydroxyacetophenone. This compound effectively prevents the nuclear translocation of nuclear factor-kappa B p65 subunit, thereby blocking the transcriptional activation of pro-inflammatory genes that drive the inflammatory response [1] [2].

Mechanistic investigations have demonstrated that 2',5'-Dihydroxyacetophenone intervention occurs through a sophisticated epigenetic regulatory pathway involving histone deacetylase 1. The compound binds to histone deacetylase 1 and enhances its protein stability, resulting in increased deacetylase activity that directly impacts nuclear factor-kappa B p65 acetylation status [4] [5] [6]. Western blot analysis reveals that 2',5'-Dihydroxyacetophenone treatment significantly increases histone deacetylase 1 protein levels in RAW264.7 cells, with concurrent reduction in p65 acetylation at lysine 310, a critical residue for nuclear factor-kappa B transcriptional activity [4] [5] [6].

The molecular basis for histone deacetylase 1 targeting has been elucidated through network pharmacological analysis and molecular docking studies. Computational analysis identified 90 potential inflammation-related target proteins for 2',5'-Dihydroxyacetophenone, with histone deacetylase 1 demonstrating the strongest binding affinity based on docking scores [4] [5] [6]. This molecular interaction stabilizes the histone deacetylase 1 protein structure, protecting it from degradation and enhancing its enzymatic activity.

The functional consequences of histone deacetylase 1 stabilization extend beyond simple protein-protein interactions. The enhanced deacetylase activity results in systematic deacetylation of nuclear factor-kappa B p65 at lysine 310, a post-translational modification that is essential for nuclear factor-kappa B transcriptional competence [4] [5] [6]. This deacetylation event effectively blocks the ability of nuclear factor-kappa B to bind to DNA and activate transcription of inflammatory genes, representing a sophisticated mechanism of transcriptional control.

Immunofluorescence studies have provided visual confirmation of nuclear factor-kappa B nuclear translocation suppression, demonstrating that 2',5'-Dihydroxyacetophenone treatment prevents the accumulation of nuclear factor-kappa B p65 in the nucleus of lipopolysaccharide-stimulated RAW264.7 cells [1] [2]. This suppression is maintained over extended treatment periods, indicating sustained inhibition of the nuclear factor-kappa B signaling cascade.

Cytokine Storm Attenuation in Murine Inflammation Models

The therapeutic potential of 2',5'-Dihydroxyacetophenone extends to systemic inflammatory conditions, as demonstrated through comprehensive cytokine storm attenuation studies in murine models. These investigations have revealed that the compound provides significant protection against severe inflammatory responses, prolonging survival and reducing systemic inflammatory burden in lethal inflammation models [4] [5] [6].

In vivo studies utilizing a cytokine storm model induced by intraperitoneal injection of lipopolysaccharide (30 mg/kg) demonstrate that 2',5'-Dihydroxyacetophenone treatment significantly prolongs animal survival compared to control groups [4] [5] [6]. The compound intervention results in dose-dependent improvements in survival rates, with optimal effects observed at dosages that correspond to the effective concentrations identified in cell culture studies.

Histological analysis of lung tissue from treated animals reveals substantial protection against inflammatory damage. Hematoxylin and eosin staining demonstrates that 2',5'-Dihydroxyacetophenone treatment prevents the alveolar damage and inflammatory cell infiltration that typically characterize severe inflammatory responses [4] [5] [6]. This tissue-protective effect correlates with the molecular mechanisms identified in cell culture studies, suggesting that the dual pathway inhibition strategy provides comprehensive anti-inflammatory protection at the organismal level.

Serum cytokine analysis provides quantitative confirmation of the anti-inflammatory effects observed in vivo. Enzyme-linked immunosorbent assay measurements demonstrate that 2',5'-Dihydroxyacetophenone treatment significantly reduces serum levels of multiple pro-inflammatory cytokines, including interleukin-1 beta, interleukin-6, chemokine C-C motif ligand 2, and tumor necrosis factor-alpha [4] [5] [6]. These reductions occur in a dose-dependent manner, with higher doses providing more complete suppression of the inflammatory cytokine response.

The systemic anti-inflammatory effects extend to nitric oxide production, a key inflammatory mediator that contributes to tissue damage in severe inflammatory conditions. Colorimetric assay measurements reveal that 2',5'-Dihydroxyacetophenone treatment results in significant reduction of serum nitric oxide levels, confirming that the compound effects observed in cell culture translate to meaningful physiological improvements in vivo [4] [5] [6].

| Parameter | Methodology | Key Findings | Quantitative Data |

|---|---|---|---|

| DHAP Concentration (RAW264.7 cells) | In vitro cell culture | 5-10 μM optimal concentration | 5-10 μM range |

| ERK1/2 Phosphorylation Inhibition | Western blot analysis | Potent inhibition of ERK1/2 phosphorylation | Phosphorylation blocked |

| NF-κB p65 Nuclear Translocation | Immunofluorescence/Western blot | Significant suppression of nuclear translocation | Nuclear translocation suppressed |

| TNF-α Level Reduction | ELISA quantification | Dose-dependent reduction in TNF-α secretion | TNF-α significantly reduced |

| IL-6 Level Reduction | ELISA quantification | Marked decrease in IL-6 production | IL-6 significantly reduced |

| Nitric Oxide Production | Colorimetric assay | Significant inhibition via iNOS suppression | NO production inhibited |

| Hdac1 Protein Stability | Western blot analysis | Enhanced Hdac1 protein stability | Hdac1 levels increased |

| P65 Acetylation Level | Western blot analysis | Reduced P65 acetylation at K310 | P65 acetylation decreased |

| Animal Model Survival | In vivo mouse model | Prolonged survival in cytokine storm model | Survival significantly prolonged |

| Cytokine Storm Model | Intraperitoneal injection | 30 mg/kg LPS lethal dose model | 30 mg/kg lethal dose |

| Mechanistic Pathway | Target Protein/Pathway | Mechanism Description | Experimental Evidence |

|---|---|---|---|

| ERK1/2 Phosphorylation Blockade | ERK1/2 MAPK pathway | Direct inhibition of ERK1/2 phosphorylation preventing downstream signaling | Western blot showing reduced ERK1/2 phosphorylation |

| NF-κB Nuclear Translocation Suppression | NF-κB p65 subunit | Prevention of NF-κB p65 nuclear translocation blocking transcription | Immunofluorescence and Western blot confirming nuclear translocation suppression |

| Hdac1 Protein Stabilization | Histone Deacetylase 1 | Enhanced Hdac1 protein stability leading to increased deacetylase activity | Western blot demonstrating increased Hdac1 protein levels |

| P65 Deacetylation | NF-κB p65 (K310) | Deacetylation of p65 at lysine 310 reducing transcriptional activity | Western blot showing reduced P65 acetylation at K310 |

| Pro-inflammatory Cytokine Suppression | TNF-α, IL-6, IL-1β | Coordinated suppression of multiple pro-inflammatory cytokines | ELISA quantification of reduced cytokine levels |

| iNOS Expression Inhibition | Inducible nitric oxide synthase | Transcriptional down-regulation of iNOS gene expression | Western blot and qPCR showing iNOS suppression |

| Macrophage Activation Modulation | RAW264.7 macrophage cells | Modulation of macrophage activation state and inflammatory response | Cell viability and cytokine secretion assays |

| Cytokine Storm Attenuation | Cytokine storm cascade | Systemic reduction in inflammatory cascade amplification | Animal survival studies and serum cytokine measurements |

Physical Description

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant